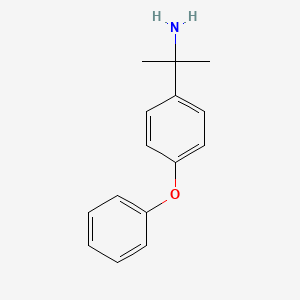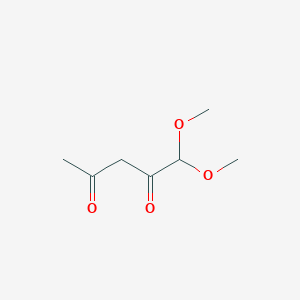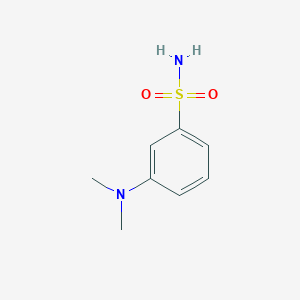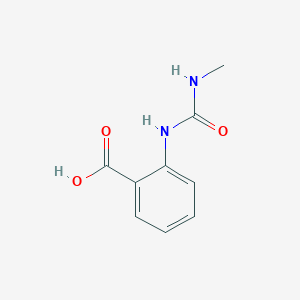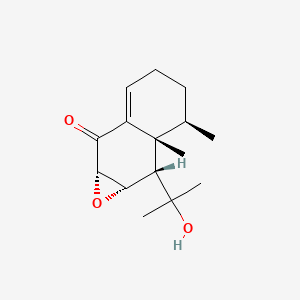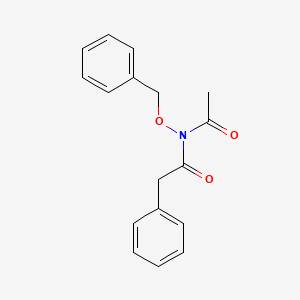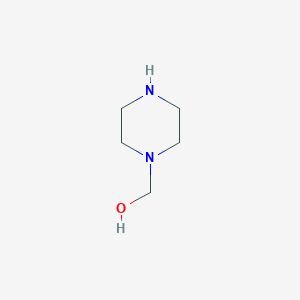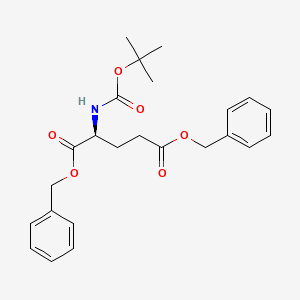
N-(5-amino-2-methoxyphenyl)pentanamide
Overview
Description
N-(5-amino-2-methoxyphenyl)pentanamide, also known as N-(5-amino-2-methoxyphenyl)valeramide, is an organic compound with the chemical formula C12H18N2O2. It has a molecular weight of 222.29 g/mol .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anthelmintic Properties
A study on N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrated its potential as a novel anthelmintic agent. This compound was evaluated against the nematode Toxocara canis, showing effective parasite viability reduction with a lower cytotoxicity profile compared to albendazole, suggesting its utility in treating parasitic infections with reduced side effects (Silva et al., 2022).
Antimicrobial and Biofilm Eradication Activities
Research into primaquine ureidoamides, which share structural similarities, indicated antimicrobial and biofilm eradication capabilities. Compounds with these structures exhibited species- and compound-dependent activity against various microbial strains. Notably, certain derivatives showed potent antibacterial activity against Staphylococcus aureus and exhibited strong activity in biofilm eradication assays, highlighting their potential in addressing antibiotic resistance and infection treatment (Vlainić et al., 2018).
Enantioselective Synthesis for Drug Development
An Ir/f-amphox catalyzed hydrogenation method was developed for the asymmetric synthesis of chiral hydroxy amides, starting from prochiral ketoamides. This methodology was applied to various ketoamides, including 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, achieving high conversion rates and enantiomeric excess. Such chiral hydroxy amides are crucial for the synthesis of pharmacologically active compounds, including the anti-hyperlipidemic drug Ezetimibe, demonstrating the significance of these reactions in drug synthesis and development (Hu et al., 2018).
Safety and Hazards
For safety information and potential hazards associated with N-(5-amino-2-methoxyphenyl)pentanamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the safe handling, storage, and disposal of the compound, as well as first-aid measures in case of exposure.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJCMMIBKRMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589566 | |
| Record name | N-(5-Amino-2-methoxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901581-42-8 | |
| Record name | N-(5-Amino-2-methoxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
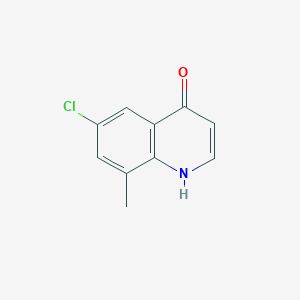
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

